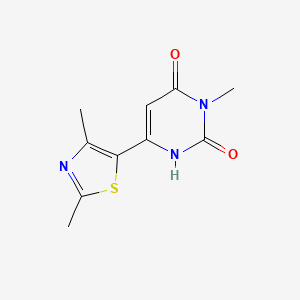
6-(2,4-二甲基-1,3-噻唑-5-基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
研究人员已经开发了用于合成四氢嘧啶二酮新型衍生物的方法,包括与指定化合物相关的衍生物。这些合成方法通常涉及多组分反应,例如 Biginelli 反应,旨在生成具有进一步化学修饰和生物测试潜力的复杂分子。例如,咪唑并[4,5-e]-噻唑并[2,3-c][1,2,4]三嗪衍生物的级联合成展示了此类化合物在有机合成中的多功能性 (Kravchenko 等,2014)。此外,3-二甲氨基-2,2-二甲基-2H-氮杂环丙烷与巴比妥酸的反应突出了该化合物在形成新型杂环结构中的作用 (Link 等,1981).
生物学应用
该化合物及其衍生物已对其生物活性进行了研究。例如,抗寄生虫活性研究表明高度共轭的嘧啶-2,4-二酮衍生物对恶性疟原虫和婴儿利什曼原虫等病原体具有潜力,展示了该化合物在开发新的治疗剂中的相关性 (Azas 等,2003)。此外,从 6-氨基-1,3-二甲基尿嘧啶合成噻唑烷-4-酮、恶唑烷-4-酮和咪唑烷-4-酮衍生物及其评估揭示了它们的抗氧化和抗菌特性,进一步强调了这些化合物在药理学背景中的化学多功能性和潜在效用 (Al-Adhami 和 Al-Majidi,2021).
机理研究
机理研究也是研究的重点,旨在了解四氢嘧啶二酮衍生物在各种条件下的化学行为。此类研究提供了对这些化合物的潜在转化和反应模式的见解,这对于它们在合成化学和药物设计中的应用至关重要。例如,对反应机理和嘧啶稠合杂环合成的研究有助于更深入地了解该化合物的化学性质及其在新型杂环化合物创制中的效用 (Majumdar 等,2001).
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target, which can result in a variety of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .
Result of Action
Thiazole derivatives are known to have a variety of effects, often related to their mode of action and the biochemical pathways they affect .
生化分析
Biochemical Properties
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses. The interactions between 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and these biomolecules are primarily driven by its thiazole ring, which facilitates binding through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions . For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of kinase activity, leading to cell cycle arrest . Additionally, 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance its solubility and distribution in the bloodstream .
Subcellular Localization
The subcellular localization of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARKCQFUGIWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)
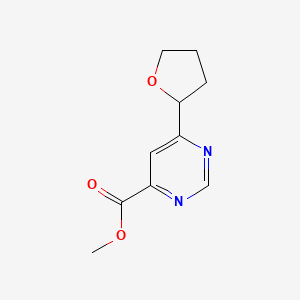
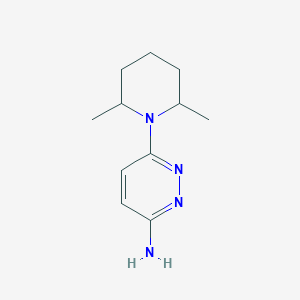
![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)

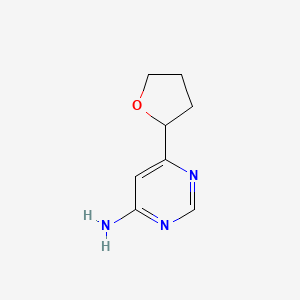
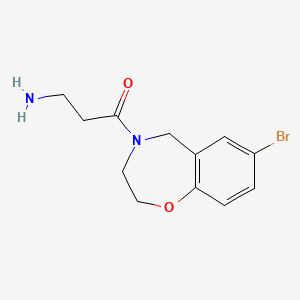
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)


![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)

